[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol

Catalog No.
S1924412
CAS No.
937795-91-0
M.F
C11H17N3O
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol

CAS Number

937795-91-0

Product Name

[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol

IUPAC Name

[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanol

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C11H17N3O/c1-9-5-12-6-11(13-9)14-4-2-3-10(7-14)8-15/h5-6,10,15H,2-4,7-8H2,1H3

InChI Key

OWOMYFSSKZGDBC-UHFFFAOYSA-N

SMILES

CC1=CN=CC(=N1)N2CCCC(C2)CO

Canonical SMILES

CC1=CN=CC(=N1)N2CCCC(C2)CO

The compound [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol is a complex organic molecule characterized by the presence of a piperidine ring, a pyrazine moiety, and a hydroxymethyl group. This structure suggests potential interactions with various biological targets due to its heterocyclic components and functional groups. The piperidine ring contributes to the compound's basicity, while the methylpyrazine component may enhance lipophilicity and facilitate membrane permeability, making it a candidate for pharmacological applications.

Involving [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol can be categorized into several types based on its functional groups:

  • Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile, participating in reactions with electrophiles.
  • Oxidation Reactions: The alcohol group may undergo oxidation to form aldehydes or ketones.
  • Formation of Salts: The basic nitrogen in the piperidine ring can react with acids to form salt derivatives, which may enhance solubility and bioavailability.

These reactions are crucial for modifying the compound's properties for various applications, particularly in medicinal chemistry.

The biological activity of [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol is primarily attributed to its amine functional groups, which are known to interact with biological receptors and enzymes. Compounds with similar structures have been shown to exhibit:

  • Antimicrobial Activity: Many piperidine derivatives possess antibacterial and antifungal properties.
  • Neurological Effects: Pyrazine-containing compounds often interact with neurotransmitter systems, potentially influencing mood and cognition.
  • Antitumor Properties: Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

The specific biological activities of this compound would require empirical testing through pharmacological studies.

Synthesis of [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol can be achieved through various methods, including:

  • Multi-step Synthesis:
    • Starting from commercially available piperidine and pyrazine derivatives.
    • Utilizing techniques such as alkylation and reductive amination.
  • One-Pot Reactions:
    • Combining starting materials in a single reaction vessel to streamline synthesis.
    • Employing catalysts to facilitate reactions between piperidine, pyrazine, and formaldehyde or its derivatives.
  • Functional Group Modifications:
    • Post-synthetic modifications to introduce the hydroxymethyl group after initial synthesis of the core structure.

Each method would need optimization for yield and purity.

The potential applications of [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol include:

  • Pharmaceutical Development: As a lead compound for developing new medications targeting bacterial infections or neurological disorders.
  • Chemical Probes: For studying biological pathways involving neurotransmitter systems or enzyme interactions.
  • Agricultural Chemicals: Investigating its efficacy as an agrochemical for pest control due to potential antimicrobial properties.

Interaction studies are essential for understanding how [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol interacts with biological systems. These studies may include:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Evaluating pharmacokinetics and pharmacodynamics in model organisms.
  • Cell Viability Assays: Determining cytotoxicity against various cell lines to assess therapeutic potential.

These studies help elucidate the compound's mechanism of action and its suitability for further development.

Several compounds share structural similarities with [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol, including:

Compound NameStructure FeaturesUnique Properties
6-Methylpyridin-2(1H)-onePyridine ringKnown for neuroprotective effects
1-(4-Pyridinyl)-piperidinePiperidine and pyridine ringsExhibits analgesic properties
4-(6-Methylpyrazin-2-yloxy)-piperidineEther linkagePotentially enhances solubility
1-(5-Methylthiazol-2-yloxy)-piperidineThiazole ringAntimicrobial activity against Gram-positive bacteria

Uniqueness

The uniqueness of [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol lies in its specific combination of a piperidine core with a methylpyrazine substituent and a hydroxymethyl group, which may confer distinct biological activities not observed in other similar compounds. Its potential interactions within biological systems could lead to novel therapeutic agents targeting various diseases.

XLogP3

0.7

Dates

Modify: 2023-08-16

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